molecular formula C14H19NO3S B14477445 Butan-1-amine;naphthalene-1-sulfonic acid

Butan-1-amine;naphthalene-1-sulfonic acid

Cat. No.: B14477445
M. Wt: 281.37 g/mol
InChI Key: BYKDYFPWMFPBSW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butan-1-amine;naphthalene-1-sulfonic acid can be achieved through a series of chemical reactions. One common method involves the sulfonation of naphthalene to produce naphthalene-1-sulfonic acid, followed by the reaction with butan-1-amine. The sulfonation process typically involves the use of sulfuric acid as a sulfonating agent at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of naphthalene-1-sulfonic acid involves the sulfonation of naphthalene using sulfuric acid or oleum. The resulting naphthalene-1-sulfonic acid is then purified and reacted with butan-1-amine under controlled conditions to produce the desired compound .

Chemical Reactions Analysis

Types of Reactions

Butan-1-amine;naphthalene-1-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of butan-1-amine;naphthalene-1-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong interactions with amino acid residues in enzymes, affecting their activity. The amine group can interact with receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butan-1-amine;naphthalene-1-sulfonic acid is unique due to the combination of butan-1-amine and naphthalene-1-sulfonic acid, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C14H19NO3S

Molecular Weight

281.37 g/mol

IUPAC Name

butan-1-amine;naphthalene-1-sulfonic acid

InChI

InChI=1S/C10H8O3S.C4H11N/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10;1-2-3-4-5/h1-7H,(H,11,12,13);2-5H2,1H3

InChI Key

BYKDYFPWMFPBSW-UHFFFAOYSA-N

Canonical SMILES

CCCCN.C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)O

Origin of Product

United States

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